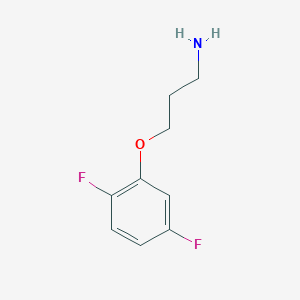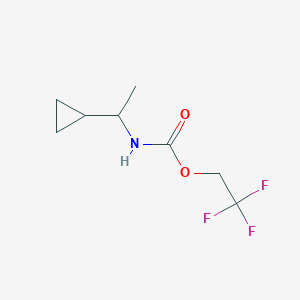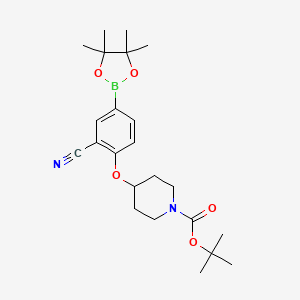
4-(2-氰基-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯氧基)哌啶-1-羧酸叔丁酯
描述
Tert-butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H33BN2O5 and its molecular weight is 428.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吲唑衍生物的合成
该化合物是合成1H-吲唑衍生物的重要中间体 。吲唑以其存在于具有广泛生物活性的化合物中而闻名。该化合物中的叔丁基可在合成过程中用于保护哌啶氮,从而允许在吲唑环的其他位置进行进一步的官能化。
铃木-宫浦交叉偶联反应
该化合物中的二氧杂环戊硼烷部分对于铃木-宫浦交叉偶联反应至关重要 。这些反应广泛应用于制药行业以创建碳-碳键,从而能够构建复杂的的有机分子,包括潜在的候选药物。
抗菌活性
使用该中间体合成的化合物已针对各种细菌菌株(包括革兰氏阳性菌和革兰氏阴性菌)进行了抗菌活性筛选 。这突出了其在开发新型抗菌剂中的潜在用途。
抗癌药物的开发
可以从该化合物合成的吲唑衍生物已显示出作为抗癌药物的潜力。 它们抑制癌细胞生长的能力使其在寻找新的治疗选择方面具有价值 .
农业化学研究
该化合物的多功能性扩展到农业领域,在那里它可以用来开发新的杀虫剂和除草剂。 其作为中间体的作用允许创建可以保护农作物免受害虫和杂草侵害的化合物 .
光电材料研究
由于二氧杂环戊硼烷基团的电子性质,该化合物可用于开发光电材料。 这些材料在太阳能电池和有机发光二极管(OLED)中具有应用,这对于推动可再生能源技术的进步至关重要 .
作用机制
Target of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is known to be used as an intermediate in the synthesis of various compounds, suggesting that its mode of action may depend on the specific compound it is being used to synthesize .
Biochemical Pathways
As an intermediate in the synthesis of various compounds, it may indirectly affect multiple biochemical pathways depending on the final compound it is used to produce .
Result of Action
As an intermediate, its effects would likely be indirect and dependent on the final compound it is used to produce .
Action Environment
As an intermediate, these factors may be more relevant to the final compound it is used to synthesize .
属性
IUPAC Name |
tert-butyl 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33BN2O5/c1-21(2,3)29-20(27)26-12-10-18(11-13-26)28-19-9-8-17(14-16(19)15-25)24-30-22(4,5)23(6,7)31-24/h8-9,14,18H,10-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVFIMDXBKGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104848 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292317-57-7 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292317-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






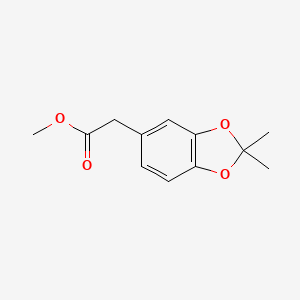
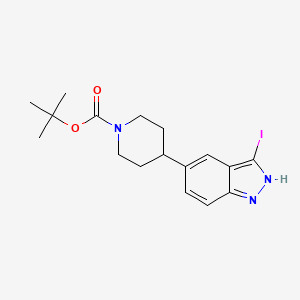
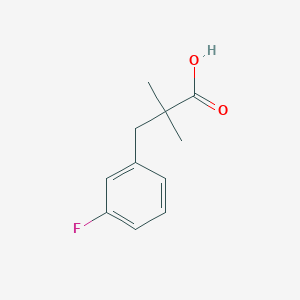
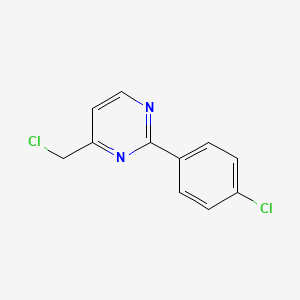

![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)


